2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol
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Overview
Description
2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol is an organic compound with the molecular formula C10H17NOS It is characterized by the presence of an amino group, a thiophene ring, and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of 2-thiophenemethanol with 4-methyl-1-pentanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imine derivatives, dihydrothiophene derivatives, and various substituted amino alcohols .
Scientific Research Applications
2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
2-Amino-2-methyl-1-propanol: Has a different carbon chain structure, affecting its physical and chemical properties.
2-Amino-4-methylthiazole: Contains a thiazole ring instead of a thiophene ring, leading to different biological activities.
Uniqueness
2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol is unique due to the presence of both an amino group and a thiophene ring, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-4-methyl-1-thiophen-2-ylpentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-7(2)6-8(11)10(12)9-4-3-5-13-9/h3-5,7-8,10,12H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGGHDZPYNFMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CS1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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